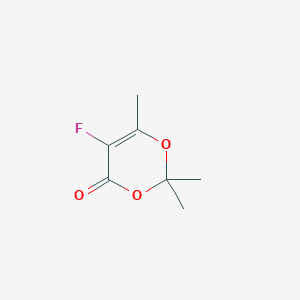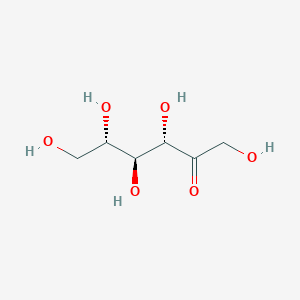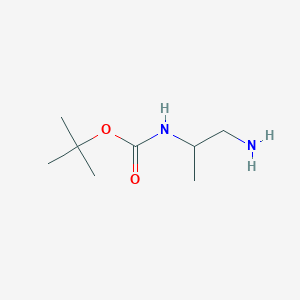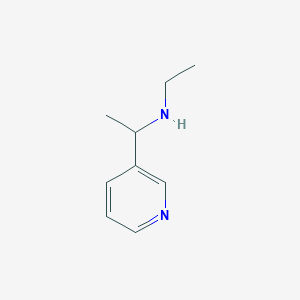
Metoxiacrilato de 10-(fosfonooxi)decilo
Descripción general
Descripción
10-(Phosphonooxy)decyl methacrylate: is a chemical compound with the molecular formula C14H27O6P and a molecular weight of 322.33 g/mol . It is an organophosphate monomer that is commonly used in dental adhesive materials . This compound is known for its ability to form strong bonds with hydroxyapatite, a major component of tooth enamel .
Aplicaciones Científicas De Investigación
10-(Phosphonooxy)decyl methacrylate has a wide range of applications in scientific research :
Chemistry: Used as a monomer in the synthesis of polymers.
Biology: Studied for its interactions with biological molecules such as hydroxyapatite.
Medicine: Utilized in dental adhesives for its strong bonding properties with tooth enamel.
Industry: Employed in the production of dental materials and coatings.
Mecanismo De Acción
Target of Action
10-(Phosphonooxy)decyl methacrylate is primarily used in the field of dentistry . It is used to formulate a bonding agent consisting of calcium phosphate powder mixed with adhesive monomer . The primary target of this compound is the tooth structure where it helps in creating a strong bond between the dental filling material and the tooth itself .
Mode of Action
The compound interacts with its target, the tooth structure, by forming a chemical bond with the calcium ions present in the tooth . This interaction results in a strong bond that ensures the stability and durability of the dental filling. The methacrylate group in the compound is responsible for the formation of this bond .
Biochemical Pathways
It is known that the compound belongs to the class of organic compounds known as monoalkyl phosphates . These compounds contain a phosphate group that is linked to exactly one alkyl chain .
Result of Action
The result of the action of 10-(Phosphonooxy)decyl methacrylate is the formation of a strong and durable bond between the dental filling material and the tooth structure . This bond ensures the stability of the dental filling and contributes to the longevity of the dental restoration.
Action Environment
The action of 10-(Phosphonooxy)decyl methacrylate is influenced by various environmental factors. For instance, the presence of moisture in the oral cavity can potentially affect the bonding process . Therefore, during the application of the compound, care is taken to ensure that the tooth structure is dry. Additionally, the compound is stored under specific conditions (sealed in dry, room temperature) to maintain its stability and efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 10-(Phosphonooxy)decyl methacrylate typically involves the following steps :
Preparation of 10-hydroxydecyl methacrylate: This is achieved by reacting methacrylic acid with 1,10-decanediol.
Phosphorylation: Phosphoryl chloride is added to 10-hydroxydecyl methacrylate, followed by hydrolysis of the phosphorus-chlorine bonds in the intermediate product.
Industrial Production Methods:
In an industrial setting, the synthesis involves the use of dry tetrahydrofuran as a solvent and triethylamine as a base. The reaction mixture is cooled to -40°C, and the reagents are added dropwise over one hour .
Análisis De Reacciones Químicas
Types of Reactions:
10-(Phosphonooxy)decyl methacrylate can undergo various chemical reactions, including:
Polymerization: It can polymerize to form polymers used in dental adhesives.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form methacrylic acid and phosphoric acid derivatives.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the compound.
Major Products Formed:
Polymerization: Polymers with methacrylate backbones.
Hydrolysis: Methacrylic acid and phosphoric acid derivatives.
Comparación Con Compuestos Similares
- 10-Methacryloyloxydecyl dihydrogen phosphate (10-MDP)
- 4-Methacryloyloxyethyl trimellitic acid anhydride (4-META)
Comparison:
10-(Phosphonooxy)decyl methacrylate is unique in its ability to form strong and stable bonds with hydroxyapatite, making it particularly effective in dental applications . Compared to 10-MDP and 4-META, it offers superior bonding strength and durability .
Propiedades
IUPAC Name |
10-phosphonooxydecyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27O6P/c1-13(2)14(15)19-11-9-7-5-3-4-6-8-10-12-20-21(16,17)18/h1,3-12H2,2H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKBCVIYTWDYRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCCCCCOP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80234806 | |
| Record name | Methacryloyloxydecyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80234806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85590-00-7 | |
| Record name | Methacryloyloxydecyl dihydrogen phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085590007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methacryloyloxydecyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80234806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-(Phosphonooxy)decyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methylbenzo[b]thiophene-2-carboxaldehyde](/img/structure/B122132.png)


![6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B122139.png)




![(2S,3S,5S,8R,9S,10S,13S,14S,16S)-3-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B122152.png)





